molecular formula C13H13NO5 B14259594 2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid CAS No. 182306-68-9

2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid

Katalognummer: B14259594
CAS-Nummer: 182306-68-9
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: FVDJMIUDARIZCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetyloxy group and a 2-methylacryloylamino group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The acetyloxy and 2-methylacryloylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and 2-methylacryloylamino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid is unique due to the presence of both acetyloxy and 2-methylacryloylamino groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

182306-68-9

Molekularformel

C13H13NO5

Molekulargewicht

263.25 g/mol

IUPAC-Name

2-acetyloxy-4-(2-methylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C13H13NO5/c1-7(2)12(16)14-9-4-5-10(13(17)18)11(6-9)19-8(3)15/h4-6H,1H2,2-3H3,(H,14,16)(H,17,18)

InChI-Schlüssel

FVDJMIUDARIZCU-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.